1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride
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Overview
Description
1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride is a chemical compound with the molecular formula C9H15N3O.2ClH. It is a solid substance with a molecular weight of 254.16 g/mol .
Preparation Methods
The synthesis of 1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride involves several steps. One common synthetic route includes the reaction of oxan-4-ylmethyl chloride with 1H-pyrazol-4-amine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization to obtain the dihydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens, acids, and bases.
Scientific Research Applications
1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects.
Industry: The compound is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride can be compared with similar compounds such as:
1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine: This compound has a similar structure but differs in the position of the amine group on the pyrazole ring.
1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride: Another similar compound with a different position of the amine group and the presence of a hydrochloride salt.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(oxan-4-ylmethyl)pyrazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c10-9-5-11-12(7-9)6-8-1-3-13-4-2-8;;/h5,7-8H,1-4,6,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQBBTYRRLWKQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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